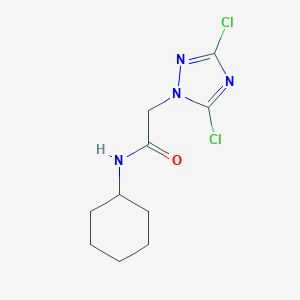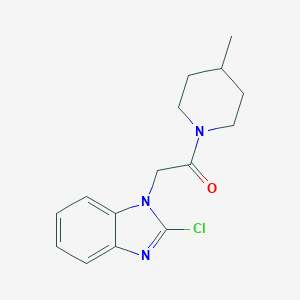
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine
Vue d'ensemble
Description
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tertiary amine that is commonly used as a catalyst for organic reactions. In
Mécanisme D'action
The mechanism of action of N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is not fully understood. However, it is believed to act as a Lewis base, donating its lone pair of electrons to a Lewis acid to form a coordinate covalent bond. This allows it to catalyze various organic reactions.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has been shown to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine in lab experiments is its ability to catalyze various organic reactions. It is also relatively easy to synthesize and purify, making it a convenient catalyst to use in the lab.
However, one of the limitations of using N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is that it may not be effective for all types of reactions. Its effectiveness may also depend on the specific reaction conditions, such as temperature and solvent.
Orientations Futures
There are several future directions for the study of N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine. One area of interest is its potential as a drug delivery agent. Further studies could explore its ability to improve the solubility and bioavailability of various drugs.
Another area of interest is the development of new catalytic applications for N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine. Studies could explore its effectiveness in catalyzing new types of reactions or in developing more efficient catalytic systems.
Overall, N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is a promising compound with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its potential in drug delivery and catalysis.
Applications De Recherche Scientifique
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine has been extensively studied for its potential applications in various fields. In organic chemistry, it is commonly used as a catalyst for reactions such as the Michael addition and the aldol reaction. It has also been used as a ligand in metal-catalyzed reactions.
In the field of medicinal chemistry, N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine has been studied for its potential as a drug delivery agent. It has been shown to improve the solubility and bioavailability of certain drugs, making them more effective in treating various diseases.
Propriétés
Nom du produit |
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine |
|---|---|
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
3-ethoxy-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-4-17-11-5-10-16-12-14-6-8-15(9-7-14)13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3 |
Clé InChI |
QGPJVARPEYGDPY-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=C(C=C1)C(C)C |
SMILES canonique |
CCOCCCNCC1=CC=C(C=C1)C(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)


![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)






